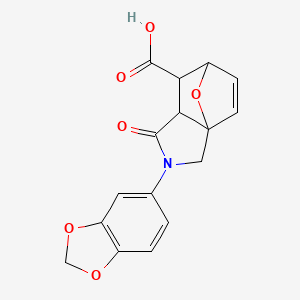

2-(1,3-Benzodioxol-5-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c18-14-13-12(15(19)20)10-3-4-16(13,23-10)6-17(14)8-1-2-9-11(5-8)22-7-21-9/h1-5,10,12-13H,6-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPZEBLBIJOIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a benzodioxole moiety and an epoxyisoindole core , which contribute to its unique biological properties. The molecular formula is , and it possesses a carboxylic acid functional group that may play a role in its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of benzodioxole have shown significant activity against various cancer cell lines. In one study, related compounds demonstrated strong anticancer effects on the MCF-7 breast cancer cell line using the MTT assay . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Summary of Anticancer Activity

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar benzodioxole derivatives exhibit activity against various bacterial strains. The interaction with bacterial enzymes may disrupt cellular processes, leading to cell death.

Table 2: Antimicrobial Activity

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell proliferation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on MCF-7 Cells : A recent study assessed the cytotoxic effects of various benzodioxole derivatives on MCF-7 cells. Results indicated that certain modifications in the chemical structure enhanced anticancer activity significantly .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of similar compounds against multi-drug resistant bacterial strains. The findings suggested promising results with specific derivatives showing effective inhibition .

Scientific Research Applications

Overview

2-(1,3-Benzodioxol-5-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that combines a benzodioxole moiety and an epoxyisoindole core. Its molecular formula is C16H13NO6, and it has garnered attention for its potential applications across various scientific fields, including chemistry, biology, medicine, and materials science.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions such as oxidation and reduction. For instance:

- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

- Reduction : Reduction can be achieved with hydrogenation catalysts like palladium on carbon to yield alcohols or amines.

Research has indicated that this compound may possess bioactive properties , making it a candidate for further investigation in pharmacology:

- Antimicrobial Properties : Studies are exploring its efficacy against various microbial strains.

- Anticancer Potential : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer effects.

Medical Applications

The compound is being investigated for its therapeutic effects in treating neurological disorders. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, which could modulate biochemical pathways relevant to disease processes.

Material Science

In industry, this compound is utilized in the development of new materials with unique properties:

- Polymers and Coatings : Its structural characteristics can enhance the durability and functionality of synthetic materials.

Case Study 1: Synthesis of Esterification Products

A study focused on the synthesis of esterification products involving this compound revealed unexpected cleavage products during the reaction process. The results were confirmed through X-ray structural analysis (Nadirova et al., 2019). This highlights the compound's versatility in synthetic applications.

Case Study 2: Ring-chain Tautomerism

Research into the tautomerism of this compound showed significant interactions with 5-substituted furfurylamines and anhydrides of α,β-unsaturated carboxylic acids. These reactions led to various cyclic and open forms through acylation and stereospecific intramolecular Diels–Alder reactions (Zubkov et al., 2016).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.